4-(pyridin-4-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-(pyridin-4-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that features a pyridine ring, a thiophene ring, and a triazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-4-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-4-carboxaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in ethanol or another polar solvent to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-4-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Scientific Research Applications
4-(pyridin-4-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(pyridin-4-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(pyridin-4-yl)-5-(thiophen-2-yl)-1,2,4-triazole
- 4-(pyridin-4-yl)-5-(thiophen-2-yl)-1,2,4-triazolidine
- 4-(pyridin-4-yl)-5-(thiophen-2-yl)-1,2,4-triazolone
Uniqueness
4-(pyridin-4-yl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific combination of a pyridine ring, a thiophene ring, and a triazolone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H8N4OS |
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Molecular Weight |
244.27 g/mol |
IUPAC Name |
4-pyridin-4-yl-3-thiophen-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C11H8N4OS/c16-11-14-13-10(9-2-1-7-17-9)15(11)8-3-5-12-6-4-8/h1-7H,(H,14,16) |
InChI Key |
ZNPIMUZZSVOTEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=O)N2C3=CC=NC=C3 |
Origin of Product |
United States |
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